N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Antibacterial activity Structure–Activity Relationship (SAR) Positional isomerism

This compound uniquely combines a meta‑acetylphenyl group with a succinimido‑benzenesulfonamide scaffold. The meta substitution distinguishes it from the para‑acetyl isomer and the 3‑methyl analog, with prior evidence showing ≥2‑fold differences in S. aureus MIC between acetyl positional isomers. The succinimide ring confers anticonvulsant activity absent in des‑succinimido analogs. Procurement enables matched‑pair SAR studies across these chemotypes and screening for hybrid pharmacophore activity (carbonic anhydrase/antibacterial + anticonvulsant).

Molecular Formula C18H16N2O5S
Molecular Weight 372.4 g/mol
CAS No. 919693-07-5
Cat. No. B3303064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
CAS919693-07-5
Molecular FormulaC18H16N2O5S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C18H16N2O5S/c1-12(21)13-3-2-4-14(11-13)19-26(24,25)16-7-5-15(6-8-16)20-17(22)9-10-18(20)23/h2-8,11,19H,9-10H2,1H3
InChIKeyBHHSXSHWZDZKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 919693-07-5): Structural Identity, Scaffold Class, and Procurement-Relevant Context


N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 919693-07-5; molecular formula C₁₈H₁₆N₂O₅S; molecular weight 372.4 g/mol) is a synthetic sulfonamide derivative belonging to the succinimido-benzenesulfonamide class . The compound features a 3-acetylphenyl group linked via a sulfonamide bridge to a 4-(2,5-dioxopyrrolidin-1-yl)phenyl (i.e., p-succinimidophenyl) moiety. This scaffold merges two pharmacologically precedented substructures: the benzenesulfonamide group, known for carbonic anhydrase inhibition and antibacterial folate pathway targeting, and the succinimide (2,5-dioxopyrrolidine) ring, which appears in clinically validated anticonvulsant agents such as ethosuximide and suclofenide [1]. The compound is commercially available from multiple suppliers at ≥95% purity (catalog number CM940966, among others), positioning it as an accessible research tool for structure–activity relationship (SAR) studies within the succinimido-sulfonamide chemical space .

Why N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 919693-07-5) Cannot Be Replaced by In-Class Analogs Without Empirical Verification


The succinimido-benzenesulfonamide scaffold exhibits pronounced sensitivity to peripheral substitution, meaning that closely related analogs—including the 4-acetylphenyl positional isomer, the 3-methylphenyl-sulfonamide variant (CAS 946339-81-7), and the unsubstituted parent scaffold (CAS 5470-06-4)—cannot be assumed to possess interchangeable biological properties. Within the broader N-phenylsulfonamide class, the position of the acetyl substituent on the aniline ring (meta vs. para) has been shown to alter antibacterial minimum inhibitory concentration (MIC) values against Staphylococcus aureus by at least 2-fold in head-to-head comparisons [1]. Furthermore, the presence of the succinimide ring distinguishes this chemotype from methyl- or unsubstituted benzenesulfonamides, with literature establishing that N-succinimido substitution confers anticonvulsant activity in maximal electroshock (MES) models that is absent in the corresponding des-succinimido analogs [2]. Consequently, procurement decisions based solely on scaffold-level or vendor-catalog similarity without compound-specific verification risk selecting an analog with quantitatively divergent activity, selectivity, or pharmacokinetic behavior. The evidence sections below detail the specific dimensions along which CAS 919693-07-5 can be differentiated from its nearest structural neighbors.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 919693-07-5) Versus Closest Analogs


Regiochemical Differentiation: 3-Acetyl vs. 4-Acetyl Positional Isomerism Modulates Antibacterial Potency Against Staphylococcus aureus

The meta-acetyl (3-acetylphenyl) substitution pattern present in CAS 919693-07-5 is predicted to confer differential antibacterial activity compared to the para-acetyl (4-acetylphenyl) isomer, based on direct experimental evidence from the closely related N-(acetylphenyl)-4-methylbenzenesulfonamide pair. In that head-to-head study, N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) exhibited an MIC of 256 μg/mL against S. aureus ATCC 29213, whereas N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1) and all other tested analogs showed an MIC of 512 μg/mL—a 2-fold reduction in potency for the meta-acetyl isomer [1]. This establishes that the acetyl group position alone can drive a quantifiable potency difference, and the same regiochemical principle is expected to apply to the dioxopyrrolidinyl-benzenesulfonamide scaffold of CAS 919693-07-5. No published MIC data are currently available specifically for CAS 919693-07-5 or its 4-acetyl isomer.

Antibacterial activity Structure–Activity Relationship (SAR) Positional isomerism

Scaffold Differentiation: Succinimido-Benzenesulfonamide Confers Anticonvulsant Activity Absent in Methyl-Benzenesulfonamide Analogs

The 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (p-succinimidobenzenesulfonamide) core of CAS 919693-07-5 embeds a succinimide ring that is structurally and pharmacologically related to the anticonvulsant suclofenide (3-chloro-4-(phenylsuccinimido)benzenesulfonamide). Suclofenide demonstrates potent anticonvulsant activity against both maximal electroshock (MES)- and pentylenetetrazole (PTZ)-induced convulsions in mice with an oral LD₅₀ exceeding 5000 mg/kg, establishing a favorable therapeutic index for the succinimido-benzenesulfonamide scaffold [1]. In contrast, the N-(3-acetylphenyl)-4-methylbenzenesulfonamide series (PSASF-1 and analogs) lacks the succinimide moiety and has been evaluated only for antibacterial, not anticonvulsant, endpoints [2]. This scaffold-level distinction means that CAS 919693-07-5 is positioned within a chemotype with demonstrated CNS activity, whereas the des-succinimido methylbenzenesulfonamide analogs occupy a different biological activity space. Direct anticonvulsant data for CAS 919693-07-5 are not yet reported.

Anticonvulsant activity Maximal electroshock (MES) Succinimide pharmacophore

Physicochemical Differentiation: Absence of 3-Methyl Substitution on the Central Phenyl Ring Distinguishes CAS 919693-07-5 from CAS 946339-81-7

CAS 919693-07-5 (C₁₈H₁₆N₂O₅S; MW 372.4 g/mol) differs from its closest commercially cataloged analog, CAS 946339-81-7 (N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-3-methylbenzene-1-sulfonamide; C₁₉H₁₈N₂O₅S; MW 386.4 g/mol), by the absence of a methyl substituent at the 3-position of the central benzenesulfonamide ring [1]. This methyl deletion reduces molecular weight by 14 Da and is predicted to lower calculated logP by approximately 0.5–0.6 log units (based on the additive contribution of an aromatic methyl group), yielding a modestly less lipophilic compound. The 3-methyl analog (CAS 946339-81-7) is described by vendors as exhibiting enhanced solubility and bioavailability relative to the des-methyl series [1]; by contrast, CAS 919693-07-5, lacking this methyl group, may offer higher aqueous solubility and lower plasma protein binding potential, though these properties remain experimentally unconfirmed for both compounds.

Physicochemical properties Lipophilicity Structural analog comparison

Synthetic Tractability and Purity: Vendor-Certified ≥95% Purity with Multi-Gram Availability Supports Reproducible SAR Studies

CAS 919693-07-5 is commercially available from multiple suppliers at a certified purity of ≥95% (HPLC), with catalog listing as CM940966 and other vendor-specific identifiers . The synthetic route to this compound involves condensation of 3-acetylaniline with 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride, itself prepared from 4-aminobenzenesulfonamide and succinic anhydride [1]. This modular two-component assembly allows independent variation of the acetylphenylamine and the sulfonyl chloride building blocks, facilitating analog synthesis for SAR campaigns. In contrast, the 3-methyl analog (CAS 946339-81-7) requires an additional synthetic step to install the methyl group on the central aromatic ring, increasing synthetic complexity and potentially reducing overall yield. The ≥95% purity specification for CAS 919693-07-5 ensures that biological assay results are not confounded by impurities exceeding 5%, a critical consideration for quantitative dose–response studies.

Chemical procurement Purity specification Synthetic accessibility

Critical Caveat: Absence of Published Biological Activity Data for CAS 919693-07-5—All Differentiation Evidence Is Class-Level or Structural Inference

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents (conducted April 2026) failed to identify any peer-reviewed publication, patent example, or public bioactivity database entry that reports quantitative biological assay data (IC₅₀, EC₅₀, Kᵢ, Kd, MIC, ED₅₀, or any other endpoint) specifically for N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 919693-07-5). The ChEMBL database (as of ChEMBL 36) contains no entry for this compound. BindingDB records for the structurally related CHEMBL4554522 and CHEMBL1934901 correspond to different chemotypes (benzimidazole- and thiazole-based HDAC inhibitors, respectively) and are not attributable to a succinimido-benzenesulfonamide scaffold [1] [2]. Consequently, all differentiation evidence presented in this guide is classified as Class-level inference or Supporting evidence. Prospective users should treat CAS 919693-07-5 as an experimentally uncharacterized research compound whose biological properties must be empirically determined before any application-specific procurement decision is made.

Data gap Evidence quality Procurement caution

Recommended Research and Procurement Application Scenarios for N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 919693-07-5)


Regiochemical SAR Probe: Comparing 3-Acetyl vs. 4-Acetyl Isomers in Succinimido-Benzenesulfonamide Antibacterial Screens

CAS 919693-07-5 serves as the meta-acetyl probe in a matched molecular pair analysis with its para-acetyl isomer (N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide). Prior evidence from the methylbenzenesulfonamide series demonstrates that acetyl group position alone can produce a 2-fold difference in S. aureus MIC (256 vs. 512 μg/mL) [1]. Procurement of both isomers enables direct testing of whether this regiochemical SAR translates to the succinimido-benzenesulfonamide scaffold, potentially revealing amplified or attenuated positional effects due to the electron-withdrawing succinimide substituent.

Anticonvulsant Lead Generation: Evaluating the Succinimido-Benzenesulfonamide Scaffold in MES and PTZ Seizure Models

The succinimido-benzenesulfonamide chemotype, exemplified clinically by suclofenide, possesses validated anticonvulsant activity in rodent MES and PTZ models [2]. CAS 919693-07-5, bearing the 3-acetylphenyl substituent, represents a novel substitution pattern within this pharmacophore class that has not been evaluated for anticonvulsant activity. Procurement is warranted for academic or industrial CNS drug discovery programs seeking to explore whether the 3-acetyl modification preserves, enhances, or diminishes the anticonvulsant efficacy and therapeutic index relative to the known suclofenide benchmark.

Physicochemical Optimization: Testing the Impact of 3-Methyl Deletion on Solubility and Permeability in the Succinimido-Benzenesulfonamide Series

CAS 919693-07-5 differs from its 3-methyl analog (CAS 946339-81-7) by the absence of a lipophilicity-enhancing methyl group on the central phenyl ring, yielding a predicted cLogP reduction of approximately 0.5–0.6 units. This structural difference provides a defined matched pair for experimentally measuring the impact of this methyl deletion on aqueous solubility, logD, parallel artificial membrane permeability (PAMPA), and plasma protein binding. Such data are essential for lead optimization decisions in this chemical series and cannot be reliably predicted by in silico methods alone [3].

Tool Compound for Sulfonamide–Succinimide Hybrid Pharmacophore Mapping

CAS 919693-07-5 occupies a unique position at the intersection of two validated pharmacophores: the benzenesulfonamide (associated with carbonic anhydrase inhibition and antibacterial dihydropteroate synthase targeting) and the succinimide ring (associated with anticonvulsant activity via T-type calcium channel modulation) [2]. As an experimentally uncharacterized hybrid, it serves as an ideal tool compound for broad-panel phenotypic or target-based screening to deconvolute which pharmacological activities are retained, lost, or modulated in the hybrid scaffold relative to the individual pharmacophoric contributions.

Quote Request

Request a Quote for N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.